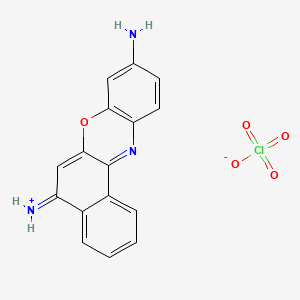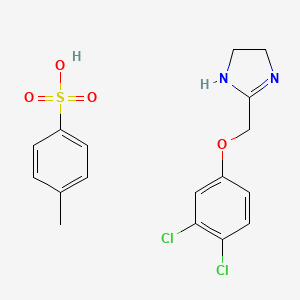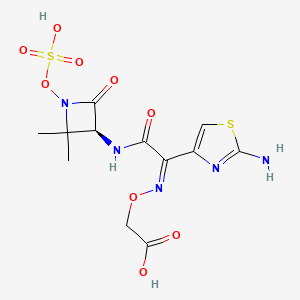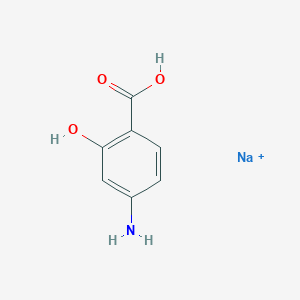
Sodium 4-aminosalicylate dihydrate
Overview
Description
Sodium 4-Aminosalicylate dihydrate is an antibiotic used to treat tuberculosis via NF-κB inhibition and free radical scavenging . It is often administered in association with isoniazid .
Molecular Structure Analysis
The molecular formula of this compound is C7H10NNaO5 . It has an average mass of 211.148 Da and a monoisotopic mass of 211.045670 Da .
Physical And Chemical Properties Analysis
This compound is a white to beige fine crystalline powder . It has a molecular weight of 211.15 .
Scientific Research Applications
Crystal Formation and Hydration Studies
Sodium 4-aminosalicylate dihydrate has been extensively studied for its properties related to crystal formation and hydration. Cherukuvada et al. (2013) explored its role in forming salts and cocrystals, revealing insights into its dehydration and rehydration behaviors (Cherukuvada et al., 2013). Additionally, Forbes et al. (1992) investigated its thermal behavior and crystal structure, finding a correlation between crystal structure and hydrate stability (Forbes et al., 1992).
Educational Applications
Wang Zhi-zhon (2015) discussed the use of sodium 4-aminosalicylate in the experimental teaching of medicinal chemistry, highlighting its effectiveness in enhancing students' problem-solving abilities and self-study skills (Wang Zhi-zhon, 2015).
Spectroscopy and Molecular Interaction Studies
The compound has been a subject of spectroscopy studies, with Panicker et al. (2002) analyzing its FT-IR, FT-Raman, and FT-SERS spectra to identify vibrational bands and molecular interactions (Panicker et al., 2002).
Interaction with DNA
Amalric et al. (1974) researched sodium p-aminosalicylate's interaction with DNA, discovering its role in denaturing DNA and forming single-stranded DNA sequences, which has implications for understanding chromatin structure (Amalric et al., 1974).
Thermal Analysis and Stability
Rotich et al. (2003) conducted thermal studies on sodium salts of aminosalicylic acids, examining their stability and decomposition behavior through differential scanning calorimetry and thermogravimetry (Rotich et al., 2003).
Nanotechnology Applications of this compound
The current research on this compound in nanotechnology is not extensive, but there are a few studies that touch upon its applications and properties relevant to this field.
Crystal Formation and Molecular Structure Studies : Cherukuvada et al. (2013) discussed the X-ray crystal structures of PAS sodium dihydrate, which is crucial in understanding the molecular interactions and properties essential for nanotechnological applications (Cherukuvada et al., 2013).
Spectroscopy Analysis : The study by Panicker et al. (2002) involved analyzing the FT-IR, FT-Raman, and FT-SERS spectra of 4-aminosalicylic acid sodium salt dihydrate. Such spectroscopic analyses are vital for understanding the surface and chemical properties at the nanoscale (Panicker et al., 2002).
Thermal Stability and Decomposition Analysis : Research by Rotich et al. (2003) on the thermal stability of sodium salts of aminosalicylic acids provides insights into their decomposition behaviors, which can inform their usage in nanotechnology, particularly in nanomaterial synthesis and stability studies (Rotich et al., 2003).
Mechanism of Action
Target of Action
Sodium 4-aminosalicylate dihydrate, also known as Parasal Sodium, primarily targets Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . The compound’s primary molecular target is the enzyme pteridine synthetase .
Mode of Action
Parasal Sodium inhibits the synthesis of folic acid, a crucial component for bacterial growth and multiplication . It binds to pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid . As bacteria are unable to use external sources of folic acid, their growth and multiplication slow down .
Biochemical Pathways
The compound’s action affects the folic acid synthesis pathway in Mycobacterium tuberculosis . By inhibiting this pathway, Parasal Sodium disrupts the bacterium’s ability to grow and multiply .
Pharmacokinetics
The two major considerations in the clinical pharmacology of Parasal Sodium are the prompt production of a toxic inactive metabolite under acid conditions and the short serum half-life of one hour for the free drug . The sodium salt of the drug is better tolerated than the free acid .
Result of Action
The result of Parasal Sodium’s action is the bacteriostatic effect against Mycobacterium tuberculosis . It prevents the multiplication of bacteria without destroying them . It also inhibits the onset of bacterial resistance to other anti-tuberculosis drugs such as streptomycin and isoniazid .
Action Environment
The action, efficacy, and stability of Parasal Sodium can be influenced by environmental factors. For instance, it should be used only outdoors or in a well-ventilated area
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Sodium 4-aminosalicylate dihydrate plays a significant role in biochemical reactions. It interacts with enzymes such as dihydropteroate synthase (DHPS) and dihydrofolate synthase (DHFS) to generate a hydroxyl dihydrofolate antimetabolite . This antimetabolite competes with dihydrofolate at the binding site of dihydrofolate reductase (DHFR) .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It is bacteriostatic against Mycobacterium tuberculosis, preventing the multiplication of bacteria without destroying them . It also inhibits the onset of bacterial resistance to streptomycin and isoniazid .
Molecular Mechanism
The mechanism of action of this compound is primarily through the inhibition of folic acid synthesis . It binds to pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid . As bacteria are unable to use external sources of folic acid, cell growth and multiplication slows .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits changes in its effects over time. The two major considerations in the clinical pharmacology of this compound are the prompt production of a toxic inactive metabolite under acid conditions and the short serum half-life of one hour for the free drug .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, the LD50 is 4 gm/kg when administered orally in mice . More specific studies on dosage effects in animal models are needed.
Metabolic Pathways
This compound is involved in the folate pathway . It interacts with enzymes such as DHPS and DHFS, which are crucial for the synthesis of folic acid .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Sodium 4-aminosalicylate dihydrate involves the reaction between 4-aminosalicylic acid and sodium hydroxide in water, followed by crystallization to obtain the dihydrate form.", "Starting Materials": [ "4-aminosalicylic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve 4-aminosalicylic acid in water", "Add sodium hydroxide to the solution and stir until complete dissolution", "Heat the mixture to 60-70°C for 30 minutes", "Cool the mixture to room temperature", "Filter the solution to remove any insoluble impurities", "Concentrate the solution under reduced pressure to obtain a solid", "Add water to the solid and stir to form a slurry", "Heat the slurry to 80-90°C for 30 minutes", "Cool the slurry to room temperature and filter to obtain the product", "Wash the product with water and dry to obtain Sodium 4-aminosalicylate dihydrate" ] } | |
CAS RN |
6018-19-5 |
Molecular Formula |
C7H7NNaO3+ |
Molecular Weight |
176.12 g/mol |
IUPAC Name |
sodium;4-amino-2-hydroxybenzoic acid |
InChI |
InChI=1S/C7H7NO3.Na/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3,9H,8H2,(H,10,11);/q;+1 |
InChI Key |
FVVDKUPCWXUVNP-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N)O)C(=O)[O-].O.O.[Na+] |
Canonical SMILES |
C1=CC(=C(C=C1N)O)C(=O)O.[Na+] |
Color/Form |
MINUTE CRYSTALS FROM ALC WHITE, OR NEARLY WHITE, BULKY POWDER NEEDLES, PLATES FROM ALC-ETHER A reddish-brown crystalline powder is obtained on recrystallization from ethanol-ether. |
melting_point |
150-151 °C, with effervescence NEEDLES FROM ALC; MP: 115 °C /ETHYL ESTER/ 150.5 °C |
Other CAS RN |
6018-19-5 |
physical_description |
Beige crystalline solid; [Sigma-Aldrich MSDS] |
Pictograms |
Irritant |
Related CAS |
133-09-5 (mono-potassium salt) 133-10-8 (mono-hydrochloride salt) 133-15-3 (calcium (2:1) salt) 6018-19-5 (mono-hydrochloride salt, di-hydrate) |
solubility |
23 [ug/mL] (The mean of the results at pH 7.4) 1 G SOL IN ABOUT 7 ML WATER; SLIGHTLY SOL IN ALC /CALCIUM SALT/ PH OF 1% SOLN: ABOUT 7; FREELY SOL IN WATER /POTASSIUM SALT/ For more Solubility (Complete) data for P-AMINOSALICYLIC ACID (7 total), please visit the HSDB record page. SOL IN DILUTE NITRIC ACID & DILUTE SODIUM HYDROXIDE Virtually insoluble in benzene, choroform, or carbon tetrachloride 1 G SOL IN ABOUT 500 ML WATER, IN 21 ML ALC; SLIGHTLY SOL IN ETHER; PRACTICALLY INSOL IN BENZENE In water= 1.69X10+3 mg/l at 23 °C Soluble in acetone 1.18e+01 g/L |
vapor_pressure |
0.000004 [mmHg] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



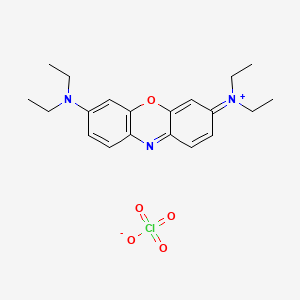
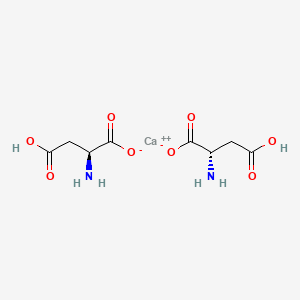


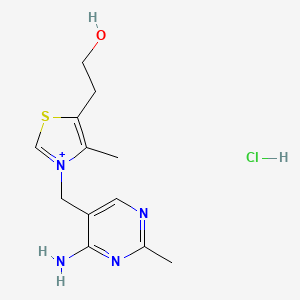

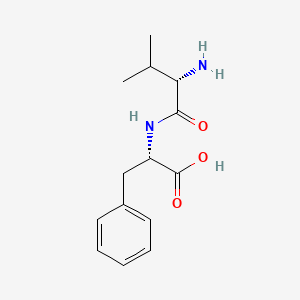
![4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide](/img/structure/B1663443.png)
![(3S)-5-fluoro-3-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxopentanoic acid](/img/structure/B1663444.png)
![(5Z)-5-[1-(hydroxyamino)ethylidene]pyrimidine-2,4-dione](/img/structure/B1663446.png)
